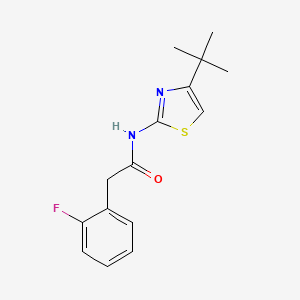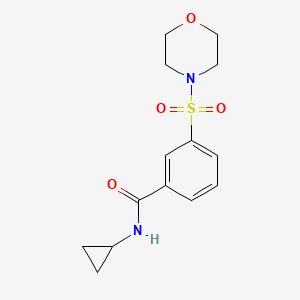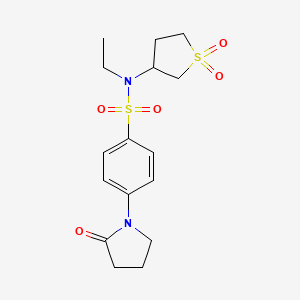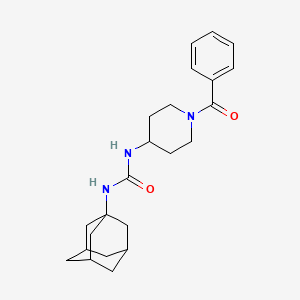![molecular formula C21H18N2O4 B5030649 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea, also known as DBF-MU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DBF-MU is a small molecule inhibitor that has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea involves the inhibition of the enzyme Topoisomerase II alpha (TOP2A). TOP2A is an enzyme that is involved in DNA replication and is overexpressed in many cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea binds to TOP2A and prevents it from carrying out its function, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been found to have a high selectivity towards cancer cells, leading to minimal side effects. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high selectivity towards cancer cells and its ability to inhibit the growth of cancer stem cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea. One potential direction is the development of new formulations to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its efficacy in vivo and its potential for clinical use.
In conclusion, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea is a promising compound for cancer research due to its potential anti-cancer properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential applications in cancer treatment and to determine its efficacy in vivo.
Synthesemethoden
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-methoxydibenzo[b,d]furan-3-carbonyl chloride with 4-methoxyaniline in the presence of a base. The resulting product is then treated with urea to yield N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been optimized to improve its yield and purity, making it a viable option for further research.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-14-9-7-13(8-10-14)22-21(24)23-17-12-19-16(11-20(17)26-2)15-5-3-4-6-18(15)27-19/h3-12H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKEMGZLVQHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)

![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)


![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)

![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)